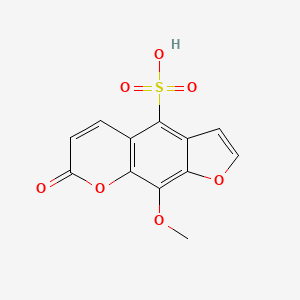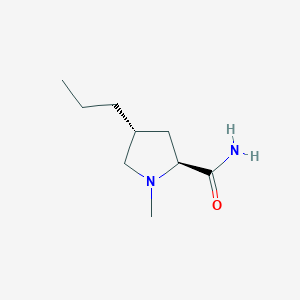
1-(tert-Butyl)-3-(1,1-difluoroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl)-3-(1,1-difluoroethyl)benzene is an organic compound characterized by a benzene ring substituted with a tert-butyl group and a 1,1-difluoroethyl group
Preparation Methods
The synthesis of 1-(tert-Butyl)-3-(1,1-difluoroethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives that are substituted with tert-butyl and difluoroethyl groups.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(tert-Butyl)-3-(1,1-difluoroethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where the tert-butyl or difluoroethyl groups are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.
Scientific Research Applications
1-(tert-Butyl)-3-(1,1-difluoroethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in the study of biological systems and interactions due to its unique structural features.
Medicine: Research into potential pharmaceutical applications, including drug design and development, may involve this compound.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-3-(1,1-difluoroethyl)benzene involves its interaction with molecular targets and pathways within a given system. The specific pathways and targets depend on the context of its application, such as in biological systems or chemical reactions. The compound’s effects are mediated by its structural features, which influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-(tert-Butyl)-3-(1,1-difluoroethyl)benzene can be compared with other similar compounds, such as:
1-(tert-Butyl)-4-(1,1-difluoroethyl)benzene: This compound has a similar structure but with the difluoroethyl group in a different position on the benzene ring.
tert-Butyl (1-(1,1-difluoroethyl)cyclopropyl)carbamate: This compound features a cyclopropyl group instead of a benzene ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C12H16F2 |
|---|---|
Molecular Weight |
198.25 g/mol |
IUPAC Name |
1-tert-butyl-3-(1,1-difluoroethyl)benzene |
InChI |
InChI=1S/C12H16F2/c1-11(2,3)9-6-5-7-10(8-9)12(4,13)14/h5-8H,1-4H3 |
InChI Key |
YULHDZVUPYBYEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)C(C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(2,2,2-Trifluoroethyl)cyclobutyl]methanamine](/img/structure/B11767756.png)
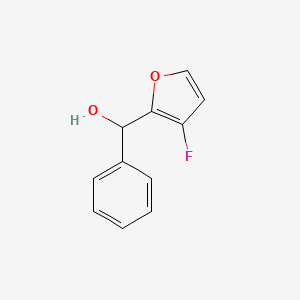
![N-(7-((4-Chlorophenyl)(hydroxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11767773.png)
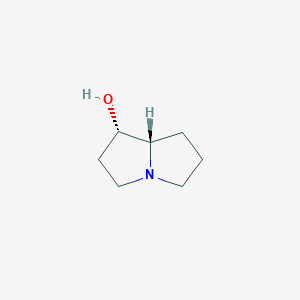


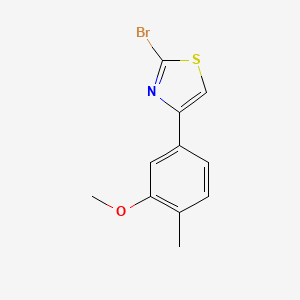
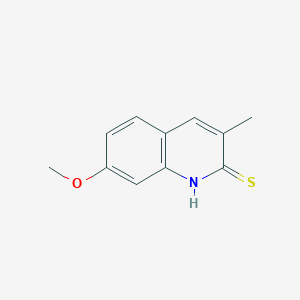
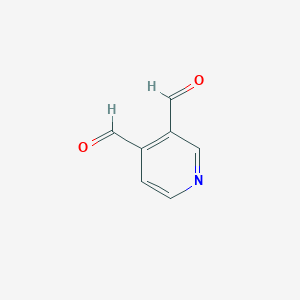
![N4-[4-(benzyloxy)-3-chlorophenyl]-5-[(E)-{[2-(morpholin-4-yl)ethoxy]imino}methyl]pyrimidine-4,6-diamine](/img/structure/B11767823.png)
![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine](/img/structure/B11767825.png)
